molecular formula C14H15F3N4O2S B6960893 N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide

Cat. No.: B6960893
M. Wt: 360.36 g/mol
InChI Key: BKERFKPTRYADEB-UHFFFAOYSA-N
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Description

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide is a complex organic compound known for its diverse applications in various scientific fields. This compound features a benzenesulfonamide core substituted with a trifluoromethyl pyrimidine moiety, making it a valuable molecule in medicinal chemistry and other research areas.

Properties

IUPAC Name

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-9(10-3-5-11(6-4-10)24(22,23)18-2)20-13-19-8-7-12(21-13)14(15,16)17/h3-9,18H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKERFKPTRYADEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)NC)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide typically involves multiple steps, starting with the preparation of the benzenesulfonamide core. This core is then functionalized with the trifluoromethyl pyrimidine group through nucleophilic substitution reactions. Common reagents used in these reactions include sulfonyl chlorides and pyrimidine derivatives, often under conditions such as room temperature stirring in solvents like acetonitrile or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process often includes purification steps such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

    Substitution: Commonly involves replacing one functional group with another, particularly in the pyrimidine ring.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.

Scientific Research Applications

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. This compound can inhibit enzyme activity or block receptor signaling, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-[1-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]ethyl]benzenesulfonamide stands out due to its unique combination of a benzenesulfonamide core and a trifluoromethyl pyrimidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable tool in research and development.

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